molecular formula C15H26O B14114185 3S,7,11-Trimethyl-6E,10-dodecadienal CAS No. 194934-66-2

3S,7,11-Trimethyl-6E,10-dodecadienal

Cat. No.: B14114185
CAS No.: 194934-66-2
M. Wt: 222.37 g/mol
InChI Key: ITBYWGRSPHMAEE-HNRFISLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3S,7,11-Trimethyl-6E,10-dodecadienal is an organic compound with the molecular formula C15H26OThis compound is characterized by its floral odor and is used in various applications, including as a fragrance component .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3S,7,11-Trimethyl-6E,10-dodecadienal typically involves the use of starting materials such as isoprene units. The synthetic route may include steps like:

    Isoprene Condensation: Combining isoprene units to form a longer carbon chain.

    Oxidation: Introducing an aldehyde group at the desired position.

    Isomerization: Ensuring the correct geometric configuration (E-configuration) at the double bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often use catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3S,7,11-Trimethyl-6E,10-dodecadienal can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced.

Major Products Formed

Scientific Research Applications

3S,7,11-Trimethyl-6E,10-dodecadienal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3S,7,11-Trimethyl-6E,10-dodecadienal involves its interaction with molecular targets such as receptors or enzymes. The compound’s effects are mediated through pathways that may include signal transduction and metabolic processes. The specific molecular targets and pathways can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    3,7,11-Trimethyl-2,6,10-dodecatrienal: Another fatty aldehyde with similar structural features.

    3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol: A related alcohol with similar carbon skeleton.

Uniqueness

3S,7,11-Trimethyl-6E,10-dodecadienal is unique due to its specific geometric configuration and functional groups, which contribute to its distinct chemical properties and applications .

Properties

CAS No.

194934-66-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(3S,6E)-3,7,11-trimethyldodeca-6,10-dienal

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3/b14-9+/t15-/m0/s1

InChI Key

ITBYWGRSPHMAEE-HNRFISLBSA-N

Isomeric SMILES

C[C@@H](CC/C=C(\C)/CCC=C(C)C)CC=O

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.